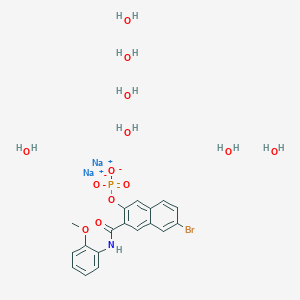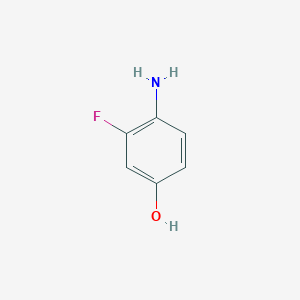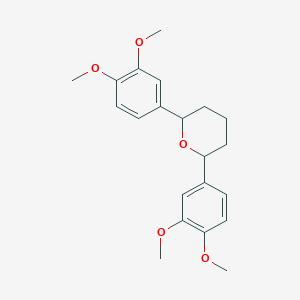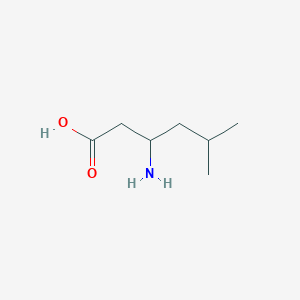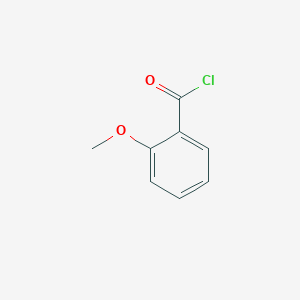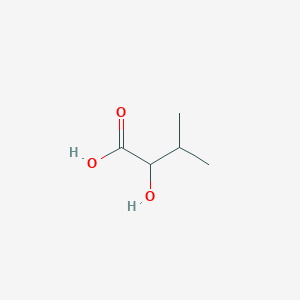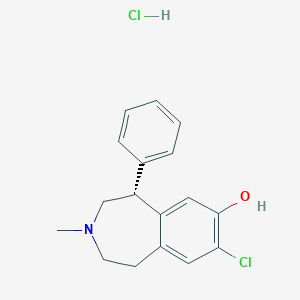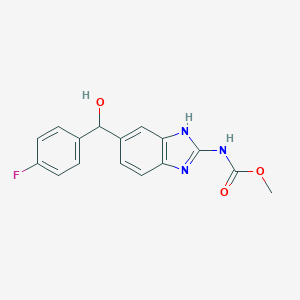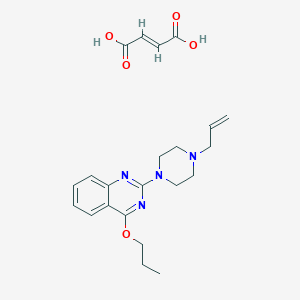![molecular formula C8H11NO2 B140941 Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate CAS No. 127745-59-9](/img/structure/B140941.png)
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate, also known as MATHEC, is a synthetic compound that has been of interest to researchers due to its potential as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate is not fully understood, but it is believed to act on several targets in the body. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the activity of a protein called c-Myc, which is involved in cell proliferation and is often overexpressed in cancer cells. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate reduced inflammation in a mouse model of colitis by inhibiting the production of inflammatory cytokines. Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has also been shown to have neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. It has also been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. However, there are also limitations to using Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, its effects may vary depending on the cell type or animal model used in experiments.
Direcciones Futuras
There are several future directions for research on Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate, as well as its potential side effects. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate's neuroprotective effects make it a promising candidate for further study in this area. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate and its effects on different cell types and animal models.
Métodos De Síntesis
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. One commonly used method involves the reaction of 2,5-dimethylfuran with 1,3-cyclohexadiene in the presence of a catalyst to form 2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione. This compound is then reacted with hydrazine to form the intermediate 2,3,5,6-tetramethyl-4-azacyclohexa-2,5-diene-1,4-dione, which is subsequently reacted with methyl chloroformate to yield Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate exhibited antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate had anti-inflammatory effects in a mouse model of inflammatory bowel disease.
Propiedades
Número CAS |
127745-59-9 |
|---|---|
Nombre del producto |
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
methyl 4-azatricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-7(10)8-4-9-2-5(8)6(8)3-9/h5-6H,2-4H2,1H3 |
Clave InChI |
LMLFWALLPVKQBH-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CN3CC1C2C3 |
SMILES canónico |
COC(=O)C12CN3CC1C2C3 |
Sinónimos |
4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylicacid,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



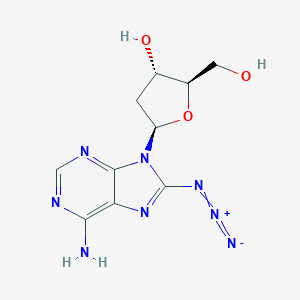
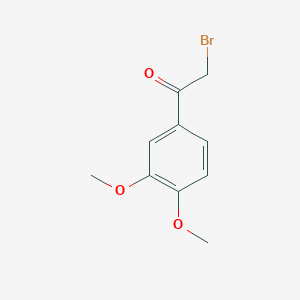
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
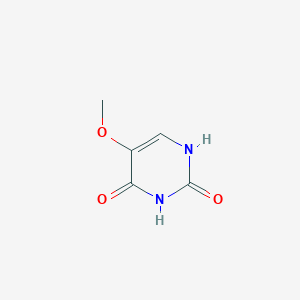
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
